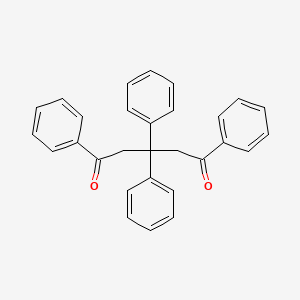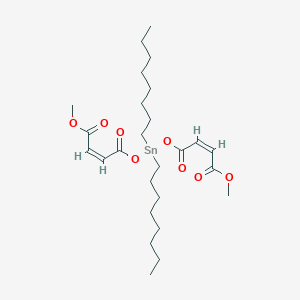
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an oxo group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an indole ring.
3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde: Another related compound with a pyrazole ring and an additional aldehyde group.
Uniqueness
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is unique due to its indole ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57309-27-0 |
|---|---|
Formule moléculaire |
C15H12NO2 |
Poids moléculaire |
238.26 g/mol |
InChI |
InChI=1S/C15H12NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(15)18/h2-10H,1H3 |
Clé InChI |
HVHOGUXXTHAIQT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=CC=CC=C2N1[O])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



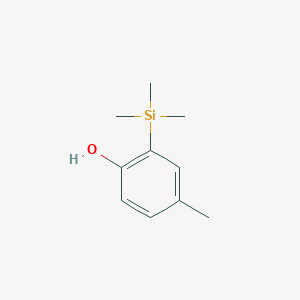
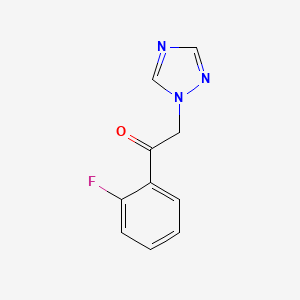


![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
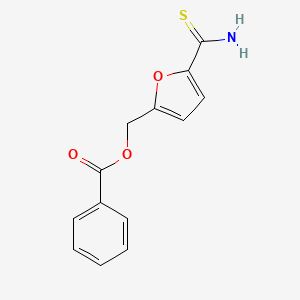
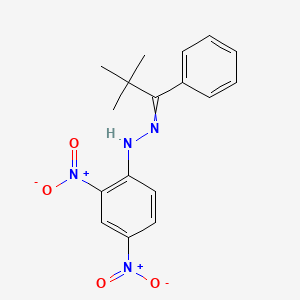
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
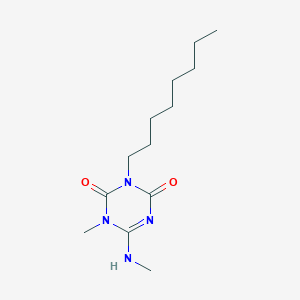
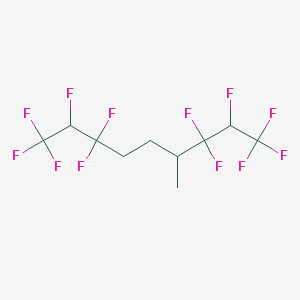
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
